N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-9-8(13)6-4-11-7-5-10-2-3-12(6)7/h4,10H,2-3,5H2,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXIPKRLOBRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C2N1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Davidson Cyclization for Imidazo[1,2-a]pyrazine Formation
The bicyclic core is typically synthesized via a Davidson-type heterocondensation. This involves:
-
Esterification : Reaction of an -protected amino acid (e.g., Boc-cyclohexylalanine) with phenacyl bromide or 3-(bromoacetyl)pyridine to form α-acyloxy ketones.
-
Cyclization : Treatment with ammonia in refluxing toluene to yield 2,4-disubstituted imidazoles.
-
Alkylation : Regioselective alkylation at -1 using ethyl bromoacetate, confirmed by X-ray crystallography.
Example Reaction Conditions :
Lactamization for Ring Closure
Lactamization is critical for forming the tetrahydroimidazo[1,2-a]pyrazine skeleton:
-
Deprotection : Hydrogenolytic removal of Cbz groups or acidic cleavage of Boc protections.
-
Cyclization : Spontaneous entropy-driven lactam formation under mild conditions (room temperature, pH 7–8).
Key Intermediate :
Functionalization: N-Methyl and Carboxamide Groups
Introduction of the N-Methyl Group
The methyl group is introduced via:
-
Reductive Amination : Borane-promoted reduction of imine intermediates, followed by methylation using iodomethane.
-
Alkylation : Reaction with methyl iodide in the presence of a base (e.g., KCO) in DMF.
Optimized Conditions :
Carboxamide Installation at Position 3
The carboxamide moiety is introduced through:
-
Coupling Reactions : Use of carbodiimide reagents (e.g., DCC, HATU) with methylamine.
-
Hydrolysis-Esterification : Conversion of ester intermediates to carboxylic acids, followed by amidation.
Example Protocol :
-
Hydrolysis of ethyl ester to carboxylic acid using NaOH/EtOH.
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow reactors and automated systems enhance efficiency:
-
Continuous Flow Cyclization : Reduces reaction time from hours to minutes.
-
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: EtOAc/hexane).
Key Parameters :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Tetrahydroimidazo[1,2-a]pyrazine Derivatives
The target compound shares its core structure with several analogues, differing primarily in substituents:
Key Observations :
- Bioactivity : The carboxamide group in the target compound enhances binding to Gαq proteins compared to ester derivatives (e.g., ethyl carboxylate in ), which are typically intermediates .
- Antimalarial Potency : Substitutions with aromatic groups (e.g., 4-fluoro-3-methylphenyl in ) improve antimalarial efficacy, likely due to enhanced hydrophobic interactions with parasitic targets .
Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
Compounds with a pyrimidine core (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones) exhibit structural similarities but distinct electronic profiles due to the pyrimidine ring’s nitrogen arrangement. These derivatives show potent antibacterial activity against E. coli and S. aureus (inhibition zones: 30–33 mm), attributed to hydrazone moieties enabling metal chelation and membrane disruption . In contrast, the pyrazine-based target compound lacks this broad-spectrum antibacterial action but excels in eukaryotic protein modulation .
Biological Activity
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide (CAS Number: 1422137-76-5) is a compound belonging to the class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₂N₄O
- Molecular Weight : 180.21 g/mol
- Structure : The compound features a tetrahydroimidazo ring fused with a pyrazine moiety, which is significant for its biological interactions.
Biological Activity Overview
This compound has shown promise in various biological assays:
-
Anticancer Activity :
- Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit potent anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines with IC₅₀ values ranging from 0.99 to 9.99 μM .
- A study highlighted that certain pyrazine derivatives can induce apoptosis in cancer cells and inhibit colony formation in vitro .
- Antimicrobial Properties :
- Neuroprotective Effects :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazo[1,2-a]pyrazines act as enzyme inhibitors (e.g., Pim kinases), which are implicated in cancer progression. The IC₅₀ values for these interactions can be as low as 10 nM .
- Apoptosis Induction : Research demonstrates that these compounds can trigger apoptotic pathways in cancer cells through the regulation of various signaling molecules .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity :
- Neuroprotective Study :
Comparative Data Table
Q & A
Basic: What is the structural and functional significance of the imidazo[1,2-a]pyrazine core in this compound?
Answer:
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets. This core is critical for antimalarial activity, as demonstrated by derivatives like mCMQ069 , which showed single-dose cure potential in preclinical studies . The bicyclic system enhances metabolic stability and facilitates π-π stacking interactions with enzyme active sites, such as those in Plasmodium kinases or bacterial targets . Modifications to the core (e.g., methyl or carboxamide substituents) can fine-tune potency and selectivity, as seen in structure-activity relationship (SAR) studies .
Basic: What are the standard synthetic routes for preparing this compound and its derivatives?
Answer:
Key steps include:
- Coupling reactions : Boc-protected glycine is coupled to the imidazo-pyrazine intermediate using HATU/DIPEA in DMF, achieving yields of ~60–70% despite challenges with borane-derived impurities .
- Reduction : Borane-THF complexes reduce ketones to secondary amines, though residual borane requires careful quenching with methanol to avoid side reactions .
- Hydrogenation : Catalytic hydrogenation (e.g., PtO₂ in 2-methoxyethanol at 4 bar H₂) saturates the pyrazine ring, yielding tetrahydro derivatives with 76% efficiency .
- Purification : Column chromatography (e.g., CH₂Cl₂/7N NH₃-MeOH) is critical for isolating oxygen-sensitive intermediates .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., methyl group placement) and confirms hydrogenation efficacy .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ peaks within 0.01 Da error) .
- IR : Identifies functional groups like carbonyls (1700–1650 cm⁻¹) and amines (3300–3500 cm⁻¹) .
- X-ray crystallography : Used sparingly due to crystallization challenges, but critical for resolving stereochemistry in chiral derivatives .
Advanced: How can synthetic yields be optimized when intermediates are unstable?
Answer:
- Inert conditions : Use nitrogen atmospheres and degassed solvents to prevent oxidation of piperazine intermediates .
- Alternative purification : Avoid silica gel for oxygen-sensitive compounds; opt for recrystallization or flash chromatography under inert gas .
- Quenching protocols : Residual borane in THF reductions must be thoroughly quenched with methanol to minimize impurities .
- Real-time monitoring : TLC or LC-MS tracks reaction progress to minimize over-reaction or degradation .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Purity verification : Impurities (e.g., from borane reactions) can skew bioassay results; rigorous HPLC purity checks (>95%) are essential .
- Assay standardization : Differences in MIC (minimum inhibitory concentration) values may arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for consistency .
- Metabolic stability : Plasma protein binding and microsomal stability assays explain discrepancies in in vivo vs. in vitro efficacy .
Advanced: What strategies enable enantioselective synthesis of chiral derivatives?
Answer:
- Asymmetric hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to achieve >90% enantiomeric excess (ee) in tetrahydroimidazo-pyrazines .
- Chiral auxiliaries : Temporarily introduce groups like tert-butyl carbamates to direct stereochemistry during cyclization .
- Kinetic resolution : Enzymatic methods (e.g., lipases) separate enantiomers during ester hydrolysis .
Advanced: How can structure-activity relationships (SAR) guide lead optimization?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antibacterial activity by increasing membrane permeability .
- Ring saturation : Tetrahydro derivatives improve metabolic stability over unsaturated analogs but may reduce target affinity .
- Carboxamide positioning : The 3-carboxamide group is critical for H-bonding with malarial kinase ATP pockets; methylation here reduces off-target effects .
Advanced: What methodologies manage impurities during scale-up?
Answer:
- Process analytical technology (PAT) : In-line FTIR monitors reaction byproducts in real time .
- Crystallization engineering : Use antisolvent precipitation to remove borane adducts .
- Design of experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to suppress impurity formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
